molecular formula C20H24N2O4S B2527938 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 899952-94-4

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B2527938
CAS No.: 899952-94-4
M. Wt: 388.48
InChI Key: CTBFPBQUTLIZLD-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a methoxyphenyl group, and a thiazinan ring with a dioxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps:

    Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an appropriate electrophile.

    Introduction of the Dioxo Functional Group: The dioxo functional group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction between a benzoyl chloride derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxo functional group, converting it to a thioether or thiol.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique functional groups make it a versatile starting material for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-chlorophenyl)ethyl]benzamide: Similar structure but with a chloro group instead of a methoxy group.

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methylphenyl)ethyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to target molecules.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-19-10-4-16(5-11-19)12-13-21-20(23)17-6-8-18(9-7-17)22-14-2-3-15-27(22,24)25/h4-11H,2-3,12-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBFPBQUTLIZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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